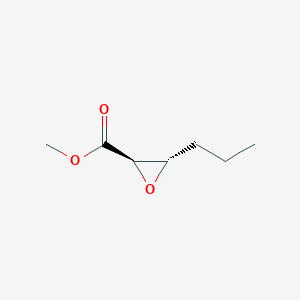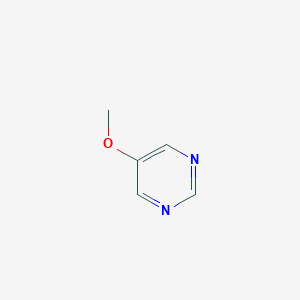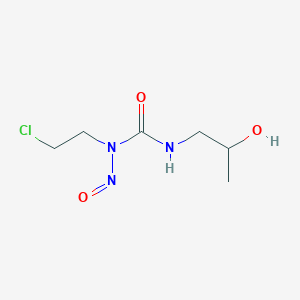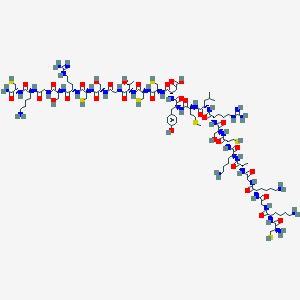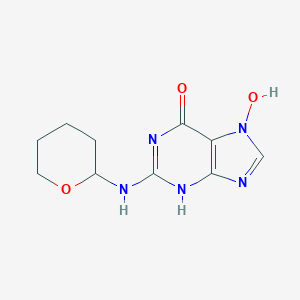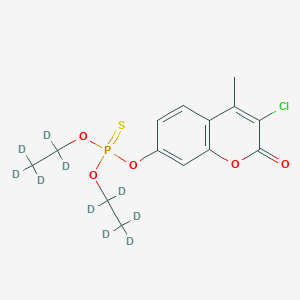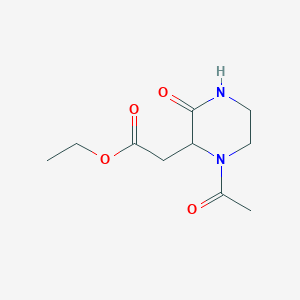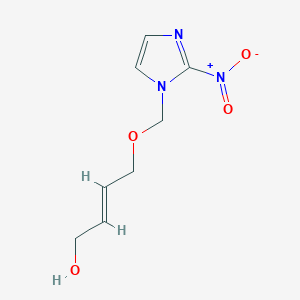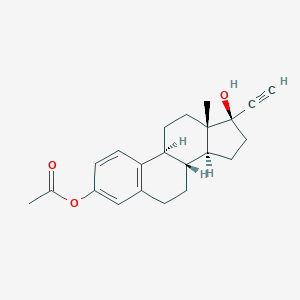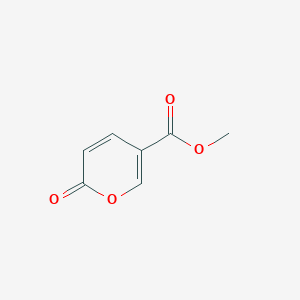
Methyl coumalate
Vue d'ensemble
Description
Synthesis Analysis
Methyl coumalate can be synthesized through various methods, including reactions with methylene-active compounds, such as keto-esters or keto-sulfones, and cyclic or acyclic diketones. These reactions typically involve a cascade process, including Michael addition, 6π-electrocyclic ring opening, proton transfer, and 6π electrocyclization, leading to the formation of 2,3,5,6-tetrasubstituted 2H-pyrans (Chang et al., 2017).
Molecular Structure Analysis
The molecular structure of methyl coumalate allows for its involvement in the Morita-Baylis-Hillman reaction, showcasing its ability to form C-C bonds with various imines and aldehydes. This reactivity is attributed to its 2-pyrone derivative structure, which expands the donor capabilities of the molecule in organic synthesis (Chang et al., 2019).
Chemical Reactions and Properties
Methyl coumalate's reactivity is further demonstrated in its ability to form stable adducts with enol ethers, which can be converted into isophthalates in good yields. These reactions highlight the versatility of methyl coumalate in forming a variety of functional groups and structures through selective reactions (Kraus & Wang, 2017).
Physical Properties Analysis
The physical properties of methyl coumalate, such as melting point, solubility, and stability, play a crucial role in its reactivity and applications in organic synthesis. While specific physical property data were not detailed in the provided sources, these characteristics are essential for determining its behavior in various chemical environments.
Chemical Properties Analysis
Methyl coumalate exhibits a range of chemical properties that make it a valuable reagent in organic chemistry. Its ability to participate in tandem reactions, such as the [4 + 3] cycloaddition/decarboxylation/isomerization, underscores its utility in constructing complex heterocyclic structures with high regioselectivity and yields (Liu et al., 2014).
Applications De Recherche Scientifique
Diels-Alder Reaction
- Application Summary: Methyl coumalate acts as a dienophile in Diels-Alder reactions . It reacts with 1,3-butadienes at 100°C to yield tetrahydrocoumarins and 4-methoxycarbonyltricyclo[3.2.1.02,7]octenes .
- Methods of Application: The reaction involves heating Methyl coumalate with 1,3-butadienes at 100°C .
- Results or Outcomes: The reaction yields tetrahydrocoumarins and 4-methoxycarbonyltricyclo[3.2.1.02,7]octenes .
Preparation of 7-carboxyquinolizinium Derivatives
- Application Summary: Methyl coumalate has been used in the preparation of 7-carboxyquinolizinium derivatives .
- Results or Outcomes: The outcome is the successful preparation of 7-carboxyquinolizinium derivatives .
Synthesis of Isophthalates
- Application Summary: Methyl coumalate reacts with enol ethers to form stable adducts which can be converted into isophthalates in good to excellent yields .
- Methods of Application: The reaction involves the use of enol ethers and Methyl coumalate. The adduct of the enol silyl ether of acetophenone with Methyl coumalate reacted with PTSA to produce a styryl coumalate .
- Results or Outcomes: The result is the formation of isophthalates in good to excellent yields .
Synthesis of 2H-Pyrans
- Application Summary: Methyl coumalate has been used in the synthesis of 2H-Pyrans .
- Results or Outcomes: The outcome is the successful synthesis of 2H-Pyrans .
Phosphine-Catalyzed [4+3] Annulation
- Application Summary: Methyl coumalate has been used as a reagent in phosphine-catalyzed [4+3] annulation of modified allylic carbonates .
- Results or Outcomes: The outcome is the successful phosphine-catalyzed [4+3] annulation of modified allylic carbonates .
Preparation of Tetrahydronaphthalene-2-Carboxylate
- Application Summary: Methyl coumalate reacts with cyclohexadiene to afford tetrahydronaphthalene-2-carboxylate .
- Methods of Application: The reaction involves the use of cyclohexadiene and Methyl coumalate .
- Results or Outcomes: The result is the formation of tetrahydronaphthalene-2-carboxylate .
Synthesis of para-Substituted Adducts
- Application Summary: Methyl coumalate undergoes Diels-Alder reaction with unactivated alkenes to afford para-substituted adducts .
- Results or Outcomes: The outcome is the successful synthesis of para-substituted adducts .
Synthesis of Substituted Cyclohexenes
- Application Summary: A number of researchers have generated adducts of vinyl ethers with coumalates and have transformed them into substituted cyclohexenes .
- Results or Outcomes: The outcome is the successful synthesis of substituted cyclohexenes .
Synthesis of Complex Cyclitols
Propriétés
IUPAC Name |
methyl 6-oxopyran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O4/c1-10-7(9)5-2-3-6(8)11-4-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHWWWZQYHPFCBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC(=O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00208923 | |
| Record name | Methyl coumalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00208923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl coumalate | |
CAS RN |
6018-41-3 | |
| Record name | Methyl coumalate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6018-41-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl coumalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006018413 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl coumalate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137387 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl coumalate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34627 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl coumalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00208923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-oxo-2H-pyran-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.337 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL COUMALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1S7TMF0R8T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



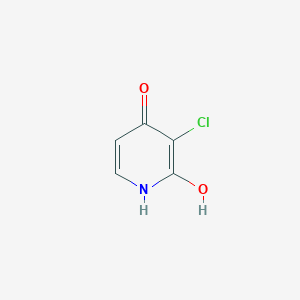
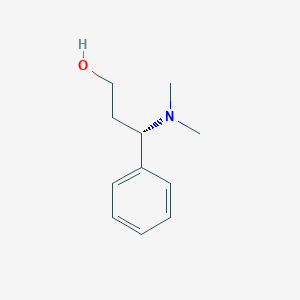
![Ethanone, 1-[3,4-dihydro-5-(1-methylethyl)-2H-pyrrol-3-yl]-(9CI)](/img/structure/B27844.png)
